molecular formula C10H13ClO B14443927 Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride CAS No. 78293-70-6

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride

Cat. No.: B14443927
CAS No.: 78293-70-6
M. Wt: 184.66 g/mol
InChI Key: KXWLHRUDHOOLKX-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[6.1.0]nonane skeleton with a carbonyl chloride functional group at the 9th position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.1.0]non-4-ene-9-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with cycloocta-1,5-diene.

    Cyclization: The cycloocta-1,5-diene undergoes a cyclization reaction to form the bicyclo[6.1.0]nonane skeleton.

    Functionalization: The bicyclo[6.1.0]nonane is then functionalized at the 9th position to introduce the carbonyl chloride group.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and functionalization steps. For example, the use of rhodium-based catalysts and dichloromethane as a solvent has been reported .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

    Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while SPAAC with an azide results in a triazole product.

Scientific Research Applications

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[6.1.0]non-4-ene-9-carbonyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. Additionally, the strained bicyclic structure facilitates cycloaddition reactions, making it a valuable tool in bioorthogonal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its alcohol and acid analogues. This makes it particularly useful in synthetic chemistry for the formation of various derivatives and in bioorthogonal reactions for labeling and detection purposes.

Properties

CAS No.

78293-70-6

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

bicyclo[6.1.0]non-4-ene-9-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-2,7-9H,3-6H2

InChI Key

KXWLHRUDHOOLKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(=O)Cl)CCC=C1

Origin of Product

United States

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